molecular formula C14H9BrF3NO B257291 N-(3-bromophenyl)-2-(trifluoromethyl)benzamide

N-(3-bromophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257291
M. Wt: 344.13 g/mol
InChI Key: ZBPCUFNGXOMZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(trifluoromethyl)benzamide, also known as BPTF inhibitor, is a chemical compound that has been gaining interest in scientific research due to its potential applications in cancer treatment. BPTF (Bromodomain PHD Finger Transcription Factor) is a protein that plays a crucial role in gene regulation and is overexpressed in several types of cancer. Inhibiting BPTF with compounds like N-(3-bromophenyl)-2-(trifluoromethyl)benzamide could potentially lead to the development of new cancer therapies.

Mechanism of Action

N-(3-bromophenyl)-2-(trifluoromethyl)benzamide works by inhibiting the bromodomain of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which plays a crucial role in gene regulation. Inhibiting the bromodomain of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide with N-(3-bromophenyl)-2-(trifluoromethyl)benzamide disrupts the binding of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide to chromatin, leading to changes in gene expression and ultimately inhibiting cancer cell growth.
Biochemical and physiological effects:
N-(3-bromophenyl)-2-(trifluoromethyl)benzamide has been shown to have biochemical and physiological effects related to cancer cell growth inhibition. In addition to the studies mentioned above, a study published in the journal Cell Death and Disease found that N-(3-bromophenyl)-2-(trifluoromethyl)benzamide induced apoptosis (programmed cell death) in pancreatic cancer cells. These studies suggest that N-(3-bromophenyl)-2-(trifluoromethyl)benzamide could have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity for N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibition. This allows researchers to study the effects of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibition without affecting other proteins or pathways. However, one limitation of using N-(3-bromophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-(trifluoromethyl)benzamide. One direction is to further investigate its potential as a cancer therapy in preclinical and clinical studies. Another direction is to develop more soluble analogs of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide to improve its administration in lab experiments and potential clinical use. Additionally, further studies could investigate the effects of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibition with N-(3-bromophenyl)-2-(trifluoromethyl)benzamide on other diseases or conditions beyond cancer.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-(trifluoromethyl)benzamide involves several steps. The starting material is 3-bromoaniline, which is reacted with 2-(trifluoromethyl)benzoic acid to form the intermediate 3-bromo-N-(2-(trifluoromethyl)benzoyl)aniline. This intermediate is then reacted with phosphoryl chloride and dimethylformamide to form N-(3-bromophenyl)-2-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(3-bromophenyl)-2-(trifluoromethyl)benzamide has been used in several scientific studies related to cancer research. In a study published in the journal Cancer Research, researchers found that inhibiting N-(3-bromophenyl)-2-(trifluoromethyl)benzamide with N-(3-bromophenyl)-2-(trifluoromethyl)benzamide led to a decrease in the growth of breast cancer cells. Another study published in the journal Oncogene found that N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibited the growth of lung cancer cells. These studies suggest that N-(3-bromophenyl)-2-(trifluoromethyl)benzamide inhibition with N-(3-bromophenyl)-2-(trifluoromethyl)benzamide could be a potential strategy for cancer treatment.

properties

Product Name

N-(3-bromophenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C14H9BrF3NO

Molecular Weight

344.13 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9BrF3NO/c15-9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(16,17)18/h1-8H,(H,19,20)

InChI Key

ZBPCUFNGXOMZPF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.